molecular formula C20H19F2NO B2431582 3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane CAS No. 2309553-62-4

3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane

Cat. No.: B2431582
CAS No.: 2309553-62-4
M. Wt: 327.375
InChI Key: XECUINFMCPONRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the use of a nucleophilic substitution reaction to introduce the fluorine atoms into the bicyclic structure. This is followed by a Friedel-Crafts acylation to attach the methanone group to the phenyl ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the methanone group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), and elevated temperatures.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-8-{4'-fluoro-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane is unique due to its bicyclic structure and the presence of multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high specificity and stability.

Properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO/c21-16-7-5-14(6-8-16)13-1-3-15(4-2-13)20(24)23-18-9-10-19(23)12-17(22)11-18/h1-8,17-19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECUINFMCPONRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.